3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
3-chloro-N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C22H18ClFN2O3S and its molecular weight is 444.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Screening
Researchers have synthesized various bioactive molecules, including fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, and evaluated them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These studies involve complex chemical syntheses using starting materials like Ethylchloroformate and 2-aminobenzothiazoles, highlighting the compound's relevance in creating pharmacologically active agents (Patel et al., 2009).
Cytotoxic Activity
Novel sulfonamide derivatives, including those related to our compound of interest, have been synthesized and shown to exhibit potent cytotoxic activities against cancer cell lines, such as breast and colon cancer. These studies emphasize the potential of sulfonamide derivatives in cancer therapy, offering insights into their mechanism of action and therapeutic efficacy (Ghorab et al., 2015).
Anticancer Evaluation
1,4‐Naphthoquinone derivatives, including those containing phenylaminosulfanyl moieties, have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines. These compounds have shown to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents. The research underscores the importance of structural modifications to enhance therapeutic activities (Ravichandiran et al., 2019).
Diuretic and Antihypertensive Agents
Research into quinazoline derivatives has explored their applications as diuretic and antihypertensive agents. By synthesizing N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) derivatives, studies have identified compounds with significant activity compared to standard drugs, highlighting the compound's role in addressing cardiovascular diseases (Rahman et al., 2014).
Antiulcer Activity
The synthesis of 4-substituted 8-[(2-benzimidazolyl)sulfinylmethyl]-1,2,3,4-tetrahydroquinolines has demonstrated significant antiulcer activity, inhibiting gastric acid secretion and showing protective effects against various types of gastric ulcers. This line of research provides a foundation for developing new treatments for gastrointestinal disorders (Uchida et al., 1990).
Pharmacological Activities of Heterocyclic Compounds
Studies have also focused on synthesizing and characterizing new heterocyclic compounds, including tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolines, for their potential pharmacological activities. These research efforts aim to expand the chemical space of bioactive compounds for various therapeutic applications (Zaki et al., 2017).
properties
IUPAC Name |
3-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-17-5-1-3-16(13-17)22(27)25-19-9-6-15-4-2-12-26(21(15)14-19)30(28,29)20-10-7-18(24)8-11-20/h1,3,5-11,13-14H,2,4,12H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYPTWUOQIHSLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.